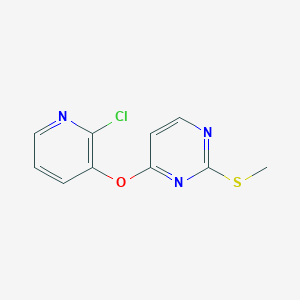

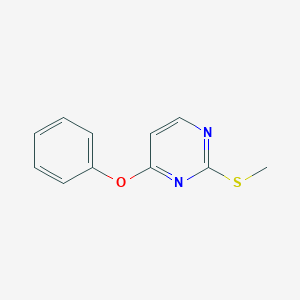

2-(Prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

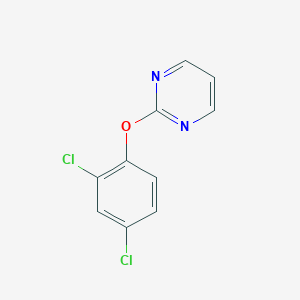

2-(Prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one, also known as this compound, is an organic compound with a wide range of applications in the fields of medicine, biochemistry, and pharmacology. It is a heterocyclic compound that is composed of two rings, a quinazolinone ring and an alkyl sulfanyl ring. The compound has a molecular formula of C9H10N2O2S and a molecular weight of 198.25 g/mol. This compound has proven to be a useful tool for studying the biochemical and physiological effects of drugs, as well as for developing new drugs.

Scientific Research Applications

Heterocyclic Chemistry and Drug Discovery

Quinazoline derivatives, including those related to "2-(Prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one," are significant in medicinal chemistry and drug discovery. They are central to the synthesis of heterocyclic compounds such as pyridines, quinolines, and isoquinolines, which are privileged structures in medicinal chemistry due to their broad spectrum of biological activities. These activities span from anticancer and antimalarial effects to roles in cardiovascular and neurological disorders (Mishra, Nair, & Baire, 2022).

Anticancer Research

Quinazoline derivatives are explored for their therapeutic potentials, particularly in anticancer research. They are investigated for their ability to modulate various biochemical targets, showing promise as novel agents for cancer chemotherapy (Marzaro, Guiotto, & Chilin, 2012). This suggests that compounds like "this compound" could have potential applications in developing new anticancer drugs by targeting specific pathways involved in tumor growth and proliferation.

Antimicrobial and Antibacterial Applications

The structural analogs of "this compound" have been studied for their antimicrobial and antibacterial properties. This includes the exploration of tetrahydroisoquinolines, which have shown a range of therapeutic activities, hinting at the potential of related compounds to act against various infectious diseases (Singh & Shah, 2017).

properties

IUPAC Name |

2-prop-2-enylsulfanyl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-2-7-15-11-12-9-6-4-3-5-8(9)10(14)13-11/h2-6H,1,7H2,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPOXFJAHRMCGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC2=CC=CC=C2C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

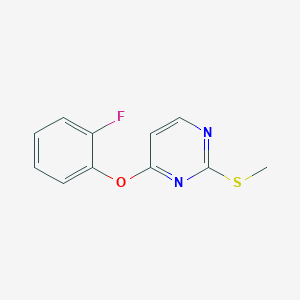

![4-{[2-(Methylsulfanyl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B427882.png)

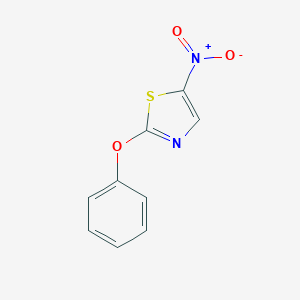

![3-{[2-(Methylsulfanyl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B427884.png)

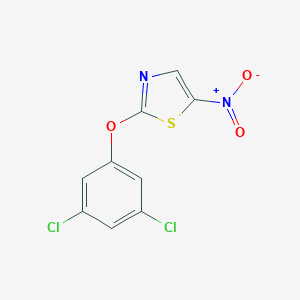

![2-[2,4-Dichlorophenoxy]-5-nitrothiazole](/img/structure/B427889.png)